molecular formula C10H7Br2NO B12869298 4-(Bromomethyl)-2-(3-bromophenyl)oxazole

4-(Bromomethyl)-2-(3-bromophenyl)oxazole

Cat. No.: B12869298
M. Wt: 316.98 g/mol
InChI Key: PZHPDMVTGQYKEF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(3-bromophenyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine atoms at the 4-methyl and 3-phenyl positions, making it a brominated derivative of oxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(3-bromophenyl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Using large reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(3-bromophenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

4-(Bromomethyl)-2-(3-bromophenyl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-2-(3-bromophenyl)oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxazole ring can interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-(3-chlorophenyl)oxazole: Similar structure but with chlorine atoms instead of bromine.

    4-(Methyl)-2-(3-phenyl)oxazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    2-Phenyl-4,5-dihydrooxazole: A reduced form of oxazole with different chemical properties.

Uniqueness

4-(Bromomethyl)-2-(3-bromophenyl)oxazole is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

IUPAC Name

4-(bromomethyl)-2-(3-bromophenyl)-1,3-oxazole

InChI

InChI=1S/C10H7Br2NO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2

InChI Key

PZHPDMVTGQYKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CO2)CBr

Origin of Product

United States

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